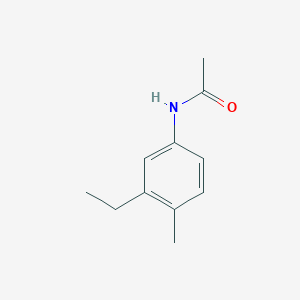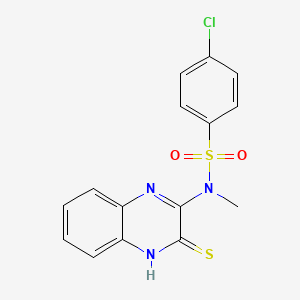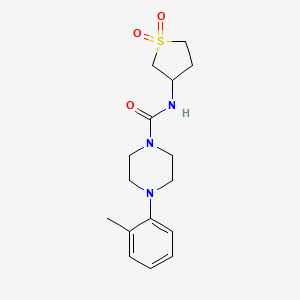![molecular formula C17H24N4O B7458292 N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)
N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide, also known as DMCM or Ro15-4513, is a chemical compound that belongs to the class of imidazobenzodiazepines. It is a selective antagonist of the GABAA receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation. DMCM has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology.
Mecanismo De Acción
N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide acts as a competitive antagonist of the GABAA receptor, which is a ligand-gated ion channel that mediates the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. By blocking the activity of GABAA receptors, N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide can induce anxiety-like behaviors and disrupt normal sleep patterns.
Biochemical and Physiological Effects:
N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of GABAergic neurotransmission, the inhibition of neuronal excitability, and the alteration of synaptic plasticity. N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide can also affect the release of other neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide in lab experiments is its high selectivity for GABAA receptors, which allows researchers to specifically target this receptor subtype. N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide is also relatively easy to synthesize and has a long half-life, which makes it suitable for use in in vivo experiments. However, N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide can have side effects such as sedation and motor impairment, which can limit its use in certain experimental paradigms.
Direcciones Futuras
There are many potential future directions for research on N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide, including the development of new drugs that target GABAA receptors, the investigation of the role of GABAA receptors in the regulation of anxiety and other disorders, and the exploration of the effects of N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide on other neurotransmitter systems. Additionally, new methods for synthesizing N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide and related compounds could lead to the development of more potent and selective GABAA receptor antagonists.
Métodos De Síntesis
N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-(chloromethyl)cyclohexanone with 2-aminobenzonitrile, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the resulting amine with 5-chloro-1H-indazole-3-carboxylic acid chloride.
Aplicaciones Científicas De Investigación
N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide has been used in a variety of scientific research applications, including studies on the mechanisms of action of GABAA receptors, the effects of alcohol on the brain, and the development of new drugs for the treatment of anxiety and other disorders. N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide has also been used to investigate the role of GABAA receptors in the regulation of sleep, memory, and cognition.
Propiedades
IUPAC Name |
N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-21(2)11-12-3-6-15(7-4-12)19-17(22)13-5-8-16-14(9-13)10-18-20-16/h5,8-10,12,15H,3-4,6-7,11H2,1-2H3,(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJGQESOSUAFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(CC1)NC(=O)C2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

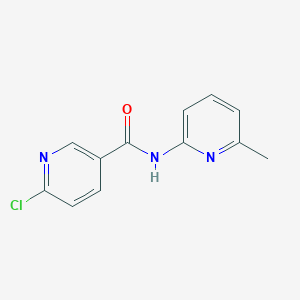
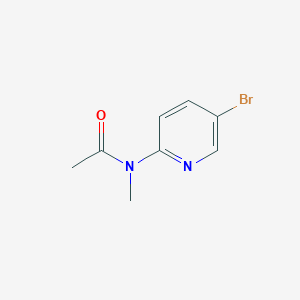
![N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B7458226.png)
![4-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458239.png)
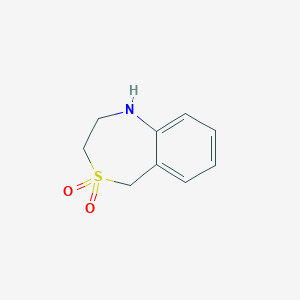
![11-(3,5-dimethylphenyl)-3-(prop-2-en-1-yl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458246.png)
![(5E)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B7458247.png)


![3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid](/img/structure/B7458260.png)
